molecular formula C17H25NO4S B10906517 Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10906517
M. Wt: 339.5 g/mol
InChI Key: FPARACPOUNLZSN-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of a benzothiophene derivative with tert-butyl and ethoxycarbonyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its specific benzothiophene core and the combination of tert-butyl and ethoxycarbonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H25NO4S

Molecular Weight

339.5 g/mol

IUPAC Name

methyl 6-tert-butyl-2-(ethoxycarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H25NO4S/c1-6-22-16(20)18-14-13(15(19)21-5)11-8-7-10(17(2,3)4)9-12(11)23-14/h10H,6-9H2,1-5H3,(H,18,20)

InChI Key

FPARACPOUNLZSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)OC

Origin of Product

United States

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